molecular formula C18H20ClNO2 B5989722 N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide

N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide

Cat. No.: B5989722
M. Wt: 317.8 g/mol
InChI Key: AAGPUTSILBCCGQ-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide is an organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a 4-chlorophenyl group and a propoxy group

Properties

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-3-12-22-17-10-6-15(7-11-17)18(21)20-13(2)14-4-8-16(19)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGPUTSILBCCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorophenyl ethylamine and 4-propoxybenzoic acid.

    Amide Bond Formation: The primary step involves the formation of an amide bond between the amine group of 4-chlorophenyl ethylamine and the carboxyl group of 4-propoxybenzoic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

    Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Utilizing large-scale reactors with automated control systems to maintain optimal reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or phenols.

Scientific Research Applications

N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Material Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications: The compound is investigated for its potential use in the development of new industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-chlorophenyl)ethyl]-4-methoxybenzamide
  • N-[1-(4-chlorophenyl)ethyl]-4-ethoxybenzamide
  • N-[1-(4-chlorophenyl)ethyl]-4-butoxybenzamide

Uniqueness

N-[1-(4-chlorophenyl)ethyl]-4-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the propoxy group can influence its solubility, reactivity, and interaction with biological targets, differentiating it from other similar compounds.

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